N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains several functional groups, including an acetyl group, an ethoxy group, a pyrazole ring, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetyl group could be introduced through a Friedel-Crafts acylation, the ethoxy group through a Williamson ether synthesis, and the pyrazole ring through a reaction of a 1,3-diketone with hydrazine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .
Chemical Reactions Analysis
This compound would likely undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, the ethoxy group could participate in ether cleavage reactions, and the pyrazole ring could undergo electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of its intermolecular forces, and its reactivity would depend on the presence of reactive functional groups .
Scientific Research Applications
Synthesis and Characterization
Research has explored efficient methods for synthesizing novel pyrazole derivatives, including structures similar to N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. For instance, a study by Ghaedi et al. (2015) introduced a novel and efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives with activated carbonyl groups, showcasing a method that might be applicable to the synthesis of related compounds (Ghaedi et al., 2015).
Biological Activities
The exploration of pyrazole derivatives extends into assessing their biological activities. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further derived pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating a potential for antitumor activities (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activities
Investigations into the antimicrobial potential of pyrazole derivatives have been conducted. Sharshira and Hamada (2011) synthesized a series of 3,5-disubstituted pyrazole-1-carboxamides with varying N-acetyl modifications, demonstrating some compounds' effectiveness against microbial strains, suggesting a potential application in developing antimicrobial agents (Sharshira & Hamada, 2011).
Insecticidal and Fungicidal Activities
Zhao et al. (2008) designed and synthesized pyrazoline derivatives by incorporating the beta-methoxyacrylate pharmacophore, aiming to discover compounds exhibiting both fungicidal and insecticidal activities. This research highlights the potential agricultural applications of pyrazole derivatives in controlling pests and diseases (Zhao et al., 2008).
Corrosion Inhibition
The application of pyrazole derivatives extends to materials science, specifically in corrosion inhibition. Paul, Yadav, and Obot (2020) studied the effectiveness of carbohydrazide-pyrazole compounds in protecting mild steel in acidic environments, indicating a potential industrial application in protecting metals from corrosion (Paul, Yadav, & Obot, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-19-10-14(16(18-19)22-5-2)15(21)17-13-8-6-7-12(9-13)11(3)20/h6-10H,4-5H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNLKHDNDMENGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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